molecular formula C20H25NO4S2 B5232050 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine

Cat. No.: B5232050
M. Wt: 407.6 g/mol
InChI Key: ZZGZSYVKEQSBND-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine is a complex organic compound with a unique structure that includes a thiolane ring, a sulfonyl group, and an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine typically involves multiple steps, starting with the preparation of the thiolane ring and the introduction of the sulfonyl group. Common synthetic routes may include:

    Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Ethylphenyl and Phenylethyl Groups: These steps may involve substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The ethylphenyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield thiolane derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group and thiolane ring are key functional groups that may interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine
  • 4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine

Uniqueness

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-2-16-8-10-18(11-9-16)27(24,25)20-15-26(22,23)14-19(20)21-13-12-17-6-4-3-5-7-17/h3-11,19-21H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGZSYVKEQSBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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